5-(2-Propynyloxymethyl)-3-(alpha,alpha,alpha-trifluoro-p-tolyl)-2-oxazolidinone
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Overview
Description
5-(2-Propynyloxymethyl)-3-(alpha,alpha,alpha-trifluoro-p-tolyl)-2-oxazolidinone is a synthetic organic compound that features a trifluoromethyl group, an oxazolidinone ring, and a propynyloxymethyl substituent. Compounds with these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Propynyloxymethyl)-3-(alpha,alpha,alpha-trifluoro-p-tolyl)-2-oxazolidinone typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Propynyloxymethyl Group: This can be done through alkylation reactions using propargyl bromide or similar reagents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the propynyloxymethyl group.
Reduction: Reduction reactions could target the oxazolidinone ring or the trifluoromethyl group.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonates can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Biology
In biological research, it might be investigated for its potential as an enzyme inhibitor or receptor modulator due to the presence of the trifluoromethyl group, which is known to enhance biological activity.
Medicine
Medicinally, compounds with similar structures have been studied for their antimicrobial, antiviral, and anticancer properties. This compound could be explored for similar therapeutic applications.
Industry
Industrially, it could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(2-Propynyloxymethyl)-3-(alpha,alpha,alpha-trifluoro-p-tolyl)-2-oxazolidinone would depend on its specific biological target. Generally, compounds with oxazolidinone rings are known to inhibit protein synthesis by binding to the bacterial ribosome. The trifluoromethyl group could enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat bacterial infections.
Tedizolid: Another oxazolidinone antibiotic with similar applications.
Fluorinated Oxazolidinones: Compounds with similar structures but different substituents.
Uniqueness
The uniqueness of 5-(2-Propynyloxymethyl)-3-(alpha,alpha,alpha-trifluoro-p-tolyl)-2-oxazolidinone lies in its specific combination of functional groups, which could confer unique biological activities and chemical reactivity compared to other oxazolidinones.
Properties
CAS No. |
23598-48-3 |
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Molecular Formula |
C14H12F3NO3 |
Molecular Weight |
299.24 g/mol |
IUPAC Name |
5-(prop-2-ynoxymethyl)-3-[4-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C14H12F3NO3/c1-2-7-20-9-12-8-18(13(19)21-12)11-5-3-10(4-6-11)14(15,16)17/h1,3-6,12H,7-9H2 |
InChI Key |
TWPKRMMXXIMYTF-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCC1CN(C(=O)O1)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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